Computed LogP and CNS Multiparameter Optimization (MPO) Desirability vs. Unsubstituted 2-Azabicyclo[2.2.1]heptane
The introduction of the 5-exo-methoxy group significantly modulates lipophilicity compared to the parent 2-azabicyclo[2.2.1]heptane scaffold, improving its alignment with CNS drug-like space. The target compound's free base has a computed XLogP3 of 0.3, while the parent compound has an XLogP3 of approximately 1.08 [1]. This lower lipophilicity is more desirable for CNS drug candidates, reducing the risk of high metabolic clearance and off-target binding associated with more lipophilic amines .
| Evidence Dimension | Computed Lipophilicity (XLogP3) and CNS MPO Desirability |
|---|---|
| Target Compound Data | XLogP3 = 0.3 (Free Base) [1] |
| Comparator Or Baseline | Parent 2-Azabicyclo[2.2.1]heptane: XLogP3 ≈ 1.08 . Estimated from log Kow. |
| Quantified Difference | ΔXLogP3 ≈ -0.78 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and WSKOW v1.41 estimation for parent. |
Why This Matters
This ~0.8 log unit reduction in lipophilicity is a critical differentiator for procurement in CNS drug discovery programs, as it positions the compound closer to the optimal CNS MPO score of ≥4, potentially improving the balance between permeability and metabolic stability.
- [1] PubChem. Computed Properties for 5-Methoxy-2-azabicyclo[2.2.1]heptane. National Center for Biotechnology Information (2024). View Source
